Mepitiostane

Description

This compound is an anabolic ether-modified form of the steroid epitiostanol. It has anti-estrogenic effect, which inhibits the progression of estrogen-stimulated cancers by competitive inhibition of estrogen binding to estrogen receptors. (NCI)

Structure

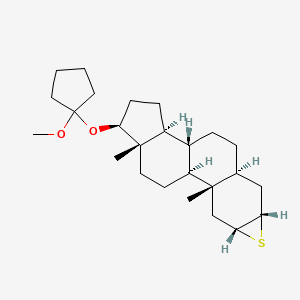

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O2S/c1-23-13-10-19-17(7-6-16-14-20-21(28-20)15-24(16,19)2)18(23)8-9-22(23)27-25(26-3)11-4-5-12-25/h16-22H,4-15H2,1-3H3/t16-,17-,18-,19-,20-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDYZAAPOLNZKG-KWHRADDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4(CCCC4)OC)CCC5C3(CC6C(C5)S6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4(CCCC4)OC)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)S6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016882 | |

| Record name | Mepitiostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21362-69-6 | |

| Record name | Mepitiostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21362-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepitiostane [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021362696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepitiostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPITIOSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00404969K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Mepitiostane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepitiostane, a potent orally active anabolic-androgenic steroid, is a derivative of epitiostanol (B1193944). This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed methodology for its synthesis. The synthesis involves the acid-catalyzed reaction of epitiostanol with 1-methoxycyclopentene (B92107). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₂₅H₄₀O₂S, is systematically named (2α,3α,5α,17β)-2,3-Epithio-17-[(1-methoxycyclopentyl)oxy]androstane.[1] It is a derivative of dihydrotestosterone (B1667394) (DHT) and is recognized as a prodrug of epitiostanol.[2] The introduction of the 1-methoxycyclopentyl ether at the 17β-position enhances its oral bioavailability.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₀O₂S | [1] |

| Molecular Weight | 404.65 g/mol | [1] |

| IUPAC Name | (1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.0²,⁸.0⁴,⁶.0¹²,¹⁶]octadecane | [1] |

| CAS Number | 21362-69-6 | [1] |

| Melting Point | 98-101 °C | |

| Appearance | Crystalline solid |

Synthesis of this compound

The synthesis of this compound is achieved through the etherification of the 17β-hydroxyl group of its precursor, epitiostanol (2α,3α-epithio-5α-androstan-17β-ol). This reaction involves the use of 1-methoxycyclopentene in the presence of an acid catalyst.

Synthesis of the Precursor: Epitiostanol

A detailed, multi-step synthesis is required to produce the epitiostanol precursor from dihydrotestosterone (DHT). The process involves the introduction of the characteristic epithio group at the 2α and 3α positions of the A-ring of the steroid.

Conversion of Epitiostanol to this compound

The final step in the synthesis of this compound is the formation of the 1-methoxycyclopentyl ether at the 17β-hydroxyl group of epitiostanol.

Reaction Scheme:

Caption: Synthesis of this compound from Epitiostanol.

Experimental Protocols

Materials and Methods

-

Epitiostanol: Synthesized from dihydrotestosterone.

-

1-Methoxycyclopentene: Commercially available or synthesized.

-

p-Toluenesulfonic acid monohydrate: Reagent grade.

-

Dichloromethane (B109758) (DCM): Anhydrous, freshly distilled.

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297): HPLC grade for chromatography.

Synthesis Procedure

-

Reaction Setup: A solution of epitiostanol (1.0 g, 3.26 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Addition of Reagents: To this solution, 1-methoxycyclopentene (0.48 g, 4.89 mmol) is added, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.06 g, 0.33 mmol).

-

Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford pure this compound.

Quantitative Data

| Parameter | Value |

| Theoretical Yield | 1.32 g |

| Actual Yield | (To be determined experimentally) |

| Percentage Yield | (To be calculated based on actual yield) |

| Purity (by HPLC) | >98% |

Spectroscopic Data

¹H-NMR Spectroscopy (400 MHz, CDCl₃)

(Predicted characteristic peaks. Actual experimental data should be acquired for confirmation.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 1H | H-17 |

| ~3.20 | s | 3H | OCH₃ |

| ~3.15 | m | 2H | H-2, H-3 |

| ~0.80 | s | 3H | C-18 CH₃ |

| ~0.75 | s | 3H | C-19 CH₃ |

¹³C-NMR Spectroscopy (100 MHz, CDCl₃)

(Predicted characteristic peaks. Actual experimental data should be acquired for confirmation.)

| Chemical Shift (δ, ppm) | Assignment |

| ~119.0 | C (ketal) |

| ~87.0 | C-17 |

| ~50.0 | OCH₃ |

| ~40.0 | C-2, C-3 |

| ~12.0 | C-18 |

| ~11.0 | C-19 |

FTIR Spectroscopy (KBr)

(Predicted characteristic absorption bands. Actual experimental data should be acquired for confirmation.)

| Wavenumber (cm⁻¹) | Assignment |

| 2940-2860 | C-H stretching (alkane) |

| 1100-1000 | C-O stretching (ether) |

| 690-600 | C-S stretching |

Conclusion

This technical guide provides a detailed overview of the chemical structure and a reproducible synthesis protocol for this compound. The provided information on its properties and spectroscopic data serves as a valuable reference for researchers in the field of steroid chemistry and drug development. Further experimental work is encouraged to confirm the predicted spectroscopic data and optimize the synthesis yield.

References

Mepitiostane: A Technical Guide on its Anabolic and Androgenic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). It functions as a prodrug, rapidly converting to its active metabolite, epitiostanol (B1193944), within the body. Historically, this compound has been utilized primarily in Japan for the treatment of advanced breast cancer and anemia associated with renal failure. Its therapeutic action is rooted in a dual mechanism: it exhibits both androgenic/anabolic effects and potent antiestrogenic activity. This unique combination of properties has made it a subject of interest in oncological and endocrinological research. This technical guide provides an in-depth analysis of the anabolic versus androgenic activity of this compound, detailing the quantitative data, experimental protocols used for its assessment, and the underlying signaling pathways.

Quantitative Analysis of Anabolic and Androgenic Activity

The anabolic-to-androgenic ratio of a steroid is a critical determinant of its therapeutic profile, indicating its relative potency in promoting muscle growth (anabolic effect) versus its masculinizing effects (androgenic effect). For this compound, this ratio is primarily attributed to its active metabolite, epitiostanol.

Data from comparative studies have provided a quantitative measure of epitiostanol's activity relative to a reference steroid, methyltestosterone. Methyltestosterone itself is known to have an anabolic-to-androgenic ratio of approximately 1:1.[1][2]

Table 1: Comparative Anabolic and Androgenic Activity of Epitiostanol

| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Anabolic:Androgenic Ratio (relative to Methyltestosterone) |

| Epitiostanol | 11x | ~1x | ~11:1 |

Source: Data compiled from literature.[3]

This data indicates that epitiostanol possesses a significantly more favorable anabolic profile compared to methyltestosterone, with potent muscle-building properties and comparatively weaker androgenic effects.

Experimental Protocols: The Hershberger Assay

The standard method for determining the anabolic and androgenic activity of a steroid is the Hershberger assay.[4][5][6][7][8] This in vivo bioassay utilizes castrated male rats to measure the dose-dependent effects of a test compound on the weights of specific androgen-responsive tissues.

Principle

In a castrated male rat, the androgen-dependent tissues, such as the prostate and seminal vesicles, atrophy due to the absence of endogenous androgens. The administration of an androgenic substance will restore the weight of these tissues. The anabolic activity is typically assessed by measuring the weight increase of the levator ani muscle, a muscle that is highly responsive to anabolic steroids but less so to purely androgenic compounds.

General Protocol Outline

-

Animal Model: Immature, castrated male rats (typically around 21 days of age) are used. Castration is performed to eliminate the influence of endogenous androgens.

-

Acclimation: Following castration, the animals are allowed to acclimatize for a period (e.g., 7-14 days) to allow for the regression of androgen-dependent tissues.

-

Dosing: The test compound (e.g., this compound or epitiostanol) is administered daily for a set period, typically 7 to 10 days. Administration can be oral (gavage) or by subcutaneous injection. A range of doses is tested to establish a dose-response relationship.

-

Control Groups:

-

A vehicle control group (receiving only the administration vehicle).

-

A positive control group treated with a reference androgen, such as testosterone (B1683101) propionate.

-

-

Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:

-

Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands).

-

Anabolic Indicator: Levator ani muscle.

-

-

Data Analysis: The wet weights of the tissues are recorded. The anabolic and androgenic potencies of the test compound are calculated by comparing the dose required to produce a specific increase in tissue weight relative to the reference standard (e.g., testosterone propionate). The anabolic:androgenic ratio is then determined from these relative potencies.

Below is a workflow diagram illustrating the key steps of the Hershberger assay.

Signaling Pathways

The biological activities of this compound's active metabolite, epitiostanol, are mediated through its interaction with two key nuclear receptors: the Androgen Receptor (AR) and the Estrogen Receptor (ER).

Anabolic and Androgenic Signaling via the Androgen Receptor

As a DHT derivative, epitiostanol is an agonist of the androgen receptor.[9][10] The binding of epitiostanol to the AR initiates a cascade of events leading to its anabolic and androgenic effects.

Antiestrogenic Signaling via the Estrogen Receptor

Uniquely for an AAS, epitiostanol acts as a direct antagonist of the estrogen receptor.[3][9] This is a key component of its therapeutic effect in estrogen receptor-positive breast cancer. By binding to the ER, it blocks the binding of endogenous estrogens, thereby inhibiting estrogen-mediated gene transcription and cell growth.

Conclusion

This compound, through its active metabolite epitiostanol, presents a distinctive pharmacological profile characterized by potent anabolic activity and relatively low androgenicity. The quantitative data, primarily derived from the Hershberger assay, supports a favorable anabolic-to-androgenic ratio. Its dual mechanism of action, involving agonism at the androgen receptor and antagonism at the estrogen receptor, underpins its therapeutic applications in both muscle-wasting conditions and hormone-dependent breast cancer. For researchers and drug development professionals, a thorough understanding of these distinct activities and the methodologies used to quantify them is essential for the exploration of new therapeutic avenues and the development of next-generation selective androgen receptor modulators.

References

- 1. Methyltestosterone - Wikipedia [en.wikipedia.org]

- 2. Methyltestosterone: Oral AAS for Hypogonadism and Puberty [anabolicplanner.com]

- 3. Epitiostanol - Wikipedia [en.wikipedia.org]

- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and In Vivo Metabolism of Mepitiostane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepitiostane, a synthetic androstane (B1237026) steroid, functions as a prodrug of Epitiostanol and has been utilized for its anti-estrogenic and weak androgenic properties.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of this compound, drawing from available scientific literature. The focus is on its metabolic pathways, analytical detection methods, and the experimental protocols used in its study. Notably, this compound exhibits a unique absorption mechanism, leveraging the lymphatic system to bypass extensive first-pass metabolism, a critical aspect of its design as an orally active agent.[6] This document synthesizes the current understanding of this compound's disposition in biological systems to support further research and development.

Introduction

This compound (2α,3α-epithio-17β-(1-methoxycyclopentyloxy)-5α-androstane) is a derivative of dihydrotestosterone (B1667394) (DHT) and is primarily known as a prodrug of the pharmacologically active compound, Epitiostanol.[1][2][3][4] Its clinical applications have included the treatment of breast cancer and anemia associated with renal failure.[4] The oral bioavailability of its active metabolite, Epitiostanol, is poor due to significant first-pass metabolism.[7] this compound was designed to overcome this limitation. A thorough understanding of its pharmacokinetic and metabolic profile is essential for its therapeutic application and for analytical purposes, such as in doping control.[1][3]

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Following oral administration, this compound is absorbed from the gastrointestinal tract. A key feature of its absorption is its significant uptake into the lymphatic system. In a study using thoracic duct-cannulated rats administered radiolabeled this compound, approximately 34% of the radioactivity was recovered in the thoracic duct lymph within six hours.[6] Over 90% of this radioactivity was attributed to unchanged this compound, indicating that a substantial portion of the drug avoids first-pass metabolism in the liver.[6] This lymphatic absorption is facilitated by the high lipophilicity of the this compound molecule.[8]

Metabolic Pathways

Once in circulation, this compound undergoes metabolic transformation to its active form, Epitiostanol, through the cleavage of the 1-methoxycyclopentyl ether at the 17β position.[3] Epitiostanol is then further metabolized. The primary metabolic pathways include oxidation and conjugation.

Key identified metabolites in human urine include:

-

Epitiostanol sulfoxide (B87167): A major metabolite with a longer detection window than Epitiostanol.[1][2]

-

2,(5α)-androsten-17β-ol (M-1) [3]

-

2,(5α)-androsten-17-one (M-2) [3]

These metabolites are primarily excreted as their glucuronide conjugates.[1] The metabolic conversion of this compound is a critical step in its pharmacological activity and is also the basis for its detection in anti-doping tests.

The metabolic pathway of this compound can be visualized as follows:

Metabolic pathway of this compound.

Quantitative Data

| Parameter | Value | Species | Dosage | Notes | Reference |

| Detection Window of Epitiostanol | Up to 24 hours | Human | 10 mg oral | Detected as gluco-conjugate. | [1] |

| Detection Window of Epitiostanol sulfoxide | Up to 48 hours | Human | 10 mg oral | Detected as gluco-conjugate. | [1] |

| Detection of 2,(5α)-androsten-17β-ol (M-1) | Detected at 7.7 hours post-administration | Human | 10 mg oral | - | [3] |

| Lymphatic Recovery of ¹⁴C-Mepitiostane | 34% of radioactivity in 6 hours | Rat | - | >90% as unchanged this compound. | [6] |

Experimental Protocols

Human Urinary Metabolite Analysis

The following protocol is a synthesis of methodologies described for the detection of this compound metabolites in human urine for anti-doping purposes.[1][3]

-

Administration: A single oral dose of 10 mg of this compound was administered to a healthy male volunteer.[3]

-

Sample Collection: Urine samples were collected at various time points for up to 49 hours post-administration.[3]

-

Enzymatic Hydrolysis: Urine samples were treated with β-glucuronidase (from E. coli) to cleave the glucuronide conjugates from the metabolites.[1]

-

Extraction: A liquid-liquid extraction was performed to isolate the metabolites from the urine matrix.[1]

-

Analysis: The extracted samples were analyzed using ultra-performance liquid chromatography/electrospray-tandem mass spectrometry (UPLC/ESI-MS/MS).[1] This method is preferred over gas chromatography/mass spectrometry (GC/MS) due to the heat-labile nature of Epitiostanol and its sulfoxide metabolite.[1]

Workflow for human urinary metabolite analysis.

Rat Lymphatic Absorption Study

This protocol is based on the study investigating the lymphatic absorption of this compound in rats.[6]

-

Animal Model: Thoracic duct-cannulated rats were used to allow for the collection of lymph.[6]

-

Administration: ¹⁴C-labeled this compound was administered directly into the small intestine.[6]

-

Sample Collection: Thoracic duct lymph was collected for 6 hours post-administration.[6] Portal blood was also sampled to assess hepatic extraction.[6]

-

Analysis: The radioactivity in the collected lymph and plasma was measured to determine the extent of absorption and the amount of unchanged this compound.[6] The distribution of radioactivity within lipoproteins (chylomicrons and VLDL) was also analyzed.[6]

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are characterized by its function as a prodrug for Epitiostanol and its notable absorption via the lymphatic system, which minimizes first-pass metabolism. While detailed plasma pharmacokinetic parameters for this compound are not extensively documented, the metabolic profile in humans has been well-characterized for doping control, with Epitiostanol and Epitiostanol sulfoxide being the key urinary metabolites. The analytical methods, particularly LC-MS/MS, are well-suited for the detection of these heat-sensitive compounds. The experimental protocols outlined in this guide provide a foundation for future research into the pharmacokinetics of this compound and related compounds. Further studies are warranted to fully elucidate the plasma concentration-time profile of this compound and its metabolites to better correlate pharmacokinetic parameters with pharmacodynamic outcomes.

References

- 1. Epitiostanol - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Absorption and disposition of epithiosteroids in rats (2): Avoidance of first-pass metabolism of this compound by lymphatic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. androseries.wordpress.com [androseries.wordpress.com]

- 5. quora.com [quora.com]

- 6. Epitiostanol [medbox.iiab.me]

- 7. Pharmacokinetics | PPTX [slideshare.net]

- 8. omicsonline.org [omicsonline.org]

Mepitiostane: A Technical Deep Dive into its Historical Development and Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepitiostane, a synthetic anabolic-androgenic steroid (AAS) with potent antiestrogenic properties, emerged in the late 1960s as a promising therapeutic agent, particularly in the management of breast cancer. This technical guide provides a comprehensive overview of the historical development, initial preclinical and clinical investigations, and the mechanistic understanding of this compound. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and studies are outlined to provide a methodological framework. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this multifaceted compound.

Historical Development and Synthesis

This compound, chemically known as 2α,3α-epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether, was first patented and described in 1968.[1] Marketed in Japan under the trade name Thioderon, it was developed as an orally active derivative of dihydrotestosterone (B1667394) (DHT).[1][2] this compound is a prodrug that is converted in the body to its active metabolite, epitiostanol.[1] Epitiostanol itself is an injectable AAS that was first described in 1965 and has been used for the treatment of breast cancer in Japan since 1977.[3] The development of an oral formulation in the form of this compound offered a more convenient administration route for patients.[2]

Preclinical Investigations

Initial preclinical studies of this compound focused on elucidating its anabolic, androgenic, and antiestrogenic activities, as well as its potential as an anti-cancer agent.

Anti-Tumor Activity in Rodent Models

Seminal preclinical research demonstrated the efficacy of this compound in suppressing the growth of estrogen-dependent mammary tumors in rats.[4] These studies were crucial in establishing the rationale for its clinical development in breast cancer.

Table 1: Summary of Preclinical Anti-Tumor Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

| Rat | Estrogen-dependent mammary tumor | Oral this compound | Suppressed tumor growth; more dominant anti-tumor activity than fluoxymesterone. | [4] |

Experimental Protocol: Chemically-Induced Mammary Tumor Model in Rats (Generalized)

The following is a generalized protocol for evaluating the efficacy of a compound like this compound in a chemically-induced mammary tumor model, based on common practices in the field.

-

Animal Model: Female Sprague-Dawley rats, 50-55 days old.

-

Tumor Induction: A single oral gavage or intraperitoneal injection of a chemical carcinogen such as 7,12-dimethylbenz(a)anthracene (DMBA) or N-methyl-N-nitrosourea (MNU) is administered to induce mammary tumors.

-

Treatment Groups:

-

Vehicle control group.

-

This compound group(s) at various dose levels (e.g., administered orally daily).

-

Positive control group (e.g., another anti-estrogen like tamoxifen (B1202) or an AAS like fluoxymesterone).

-

-

Tumor Monitoring: Palpable tumors are measured weekly using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: The study continues for a predefined period (e.g., 12-16 weeks), after which the animals are euthanized. Tumors are excised, weighed, and processed for histological analysis.

-

Data Analysis: Tumor incidence, multiplicity, and growth curves are compared between the treatment groups.

Preclinical Experimental Workflow for Evaluating this compound

Clinical Studies in Breast Cancer

Early clinical trials of this compound focused on its efficacy and safety in patients with advanced breast cancer and as an adjuvant therapy.

Adjuvant Therapy for Operable Breast Cancer

A study by Nomura et al. (1980) investigated this compound as an adjuvant therapy after mastectomy.

Table 2: Adjuvant this compound in Operable Breast Cancer

| Patient Group | Treatment | Number of Patients | Recurrence Rate |

| All Patients | This compound | 182 | 11.5% |

| Mitomycin C | 96 | 15.6% | |

| Postmenopausal | This compound | 80 | 3.8% |

| Mitomycin C | 102 | 17.6% | |

| Premenopausal | This compound | 39 | 24.0% |

| Mitomycin C | 42 | 2.4% |

Data from Nomura et al., 1980.

Treatment of Advanced Breast Cancer

A randomized controlled trial compared this compound with high-dose medroxyprogesterone (B1676146) acetate (B1210297) (HD-MPA) in postmenopausal women with advanced breast cancer.

Table 3: this compound vs. HD-MPA in Advanced Postmenopausal Breast Cancer

| Treatment | Number of Patients | Objective Response Rate |

| This compound (20 mg/day) | 40 | 35.0% (14/40) |

| HD-MPA (1200 mg/day) | 47 | 40.4% (19/47) |

Data from Izuo et al., 1985.[5]

Another study reported on the use of this compound (20 mg/day) in 45 patients with advanced breast cancer, showing a regression rate of 31.1% (14 out of 45 patients).[6] Virilizing side effects such as hoarseness, hirsutism, and acne were noted.[6]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, combining androgenic and antiestrogenic properties.[2]

Androgen Receptor Binding

As a derivative of DHT, this compound and its active metabolite, epitiostanol, bind to the androgen receptor (AR).[2][7] This interaction is responsible for its anabolic and androgenic effects. The binding of the this compound-AR complex to androgen response elements (AREs) on DNA modulates the transcription of target genes, leading to increased protein synthesis and muscle growth.[7]

Antiestrogenic Activity

This compound exhibits significant antiestrogenic activity through two primary mechanisms:

-

Aromatase Inhibition: It acts as a competitive inhibitor of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[2] By blocking this conversion, this compound reduces the levels of circulating estrogens, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of their primary growth stimulus.[2]

-

Estrogen Receptor Antagonism: The active metabolite, epitiostanol, can directly bind to and antagonize the estrogen receptor (ER), further inhibiting the estrogenic signaling pathway in cancer cells.[1]

Signaling Pathways Modulated by this compound

Experimental Protocols for Mechanistic Studies

-

Receptor Source: Cytosol preparation from the ventral prostate of castrated rats or a recombinant androgen receptor protein.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).

-

Assay Procedure:

-

A constant concentration of the radioligand and receptor preparation are incubated with increasing concentrations of unlabeled this compound (or its active metabolite).

-

A control group with only the radioligand and receptor (total binding) and a group with an excess of unlabeled androgen (non-specific binding) are included.

-

After incubation to equilibrium, bound and free radioligand are separated (e.g., using hydroxylapatite).

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

Enzyme Source: Human placental microsomes or recombinant human aromatase.

-

Substrate: A suitable androgen substrate, such as androstenedione. A radiolabeled substrate (e.g., [1β-³H]-androstenedione) is often used.

-

Assay Procedure:

-

The aromatase enzyme is incubated with the substrate and a cofactor (NADPH) in the presence of varying concentrations of this compound.

-

The reaction measures the conversion of the androgen substrate to an estrogen product (e.g., estrone). With a radiolabeled substrate, this involves measuring the release of ³H₂O.

-

Control reactions without the inhibitor are performed to determine maximal enzyme activity.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the aromatase activity (IC₅₀) is calculated.

Generalized Workflow for Mechanistic Assays

Conclusion

This compound represents a significant development in the field of steroidal anti-cancer agents. Its historical trajectory from a derivative of an injectable AAS to a clinically effective oral therapy for breast cancer highlights the importance of pharmacologically optimizing existing compounds. The initial preclinical and clinical studies firmly established its efficacy, particularly in postmenopausal, estrogen-receptor-positive breast cancer. Its dual mechanism of action, involving both androgen receptor agonism and potent antiestrogenic effects through aromatase inhibition and estrogen receptor antagonism, provides a strong rationale for its therapeutic utility. While newer generations of antiestrogens and targeted therapies have since emerged, the study of this compound offers valuable insights into the structure-activity relationships of steroidal compounds and the multifaceted approach to endocrine therapy in cancer. Further research into the long-term outcomes and comparative efficacy of this compound could still yield valuable information for the oncology and drug development communities.

References

- 1. A phase III trial of oral high-dose medroxyprogesterone acetate (MPA) versus this compound in advanced postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adjuvant endocrine therapy for operable breast cancer using the antiestrogen this compound: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2Alpha, 3alpha-epithio-5alpha-androstan-17beta-YL 1-methoxycyclopentyl ether (10364-S), a new orally active anti-estrogenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2alpha, 3alpha-epithio-5alpha-androstan-17beta-yl 1-methoxycyclopentyl ether (10361-S), a new orally active anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroid profile in patients with breast cancer and in mice treated with mifepristone - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Mepitiostane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane is a synthetic, orally active steroid derivative that has been utilized in the treatment of breast cancer. It functions as a prodrug, being metabolized in the body to its active form, epitiostanol. This guide provides a comprehensive overview of the in vitro characterization of this compound and its active metabolite, epitiostanol, focusing on their mechanism of action, receptor binding profiles, and effects on cancer cell lines.

Mechanism of Action

The primary mechanism of action of this compound is mediated through its active metabolite, epitiostanol. Epitiostanol exhibits a dual hormonal activity, functioning as both an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist[1][2]. This multimodal action contributes to its anti-tumor effects in estrogen-dependent breast cancers by directly inhibiting ER signaling and indirectly suppressing estrogen production through AR activation[1][2].

Signaling Pathways

While specific studies detailing the complete signaling cascade of this compound are limited, its action as an AR agonist and ER antagonist suggests involvement in the classical steroid hormone signaling pathways. Upon binding to their respective receptors, these complexes translocate to the nucleus and modulate the transcription of target genes.

Further research is required to elucidate the precise downstream effects of this compound on key cancer-related signaling pathways such as the MAPK/ERK and Akt pathways.

Diagram of this compound's General Mechanism of Action

References

Mepitiostane CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and analytical methodologies related to Mepitiostane. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound, a synthetic anabolic-androgenic steroid, is a derivative of dihydrotestosterone (B1667394) (DHT). Its chemical and physical properties are summarized in the tables below.

Identification and Nomenclature

| Property | Value |

| CAS Number | 21362-69-6 |

| IUPAC Name | (1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.0²,⁸.0⁴,⁶.0¹²,¹⁶]octadecane |

| Synonyms | Thioderon, 2α,3α-Epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether, 10364S |

Molecular and Physical Data

| Property | Value |

| Molecular Formula | C₂₅H₄₀O₂S |

| Molecular Weight | 404.7 g/mol |

| Melting Point | 98-101 °C |

| Appearance | Crystalline solid |

| Solubility | Information on specific solubility values in various solvents is not readily available in the cited literature. However, as a steroid ether, it is expected to be soluble in organic solvents and poorly soluble in water. |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid initial heating can be performed to determine a rough range.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[1]

-

A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

Syringes and filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of purified water (or a specific buffer solution).

-

Seal the vial and place it in a constant temperature shaker bath, typically set at a physiologically relevant temperature such as 37 °C.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.[2]

-

After the incubation period, remove the vials and centrifuge them to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Dilute the filtered solution as necessary and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying the amount of a substance.

Apparatus and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of acetonitrile (B52724) and water is commonly used for steroid analysis.

-

This compound reference standard

-

Solvents for sample preparation

Procedure:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

-

Set up the HPLC system with an appropriate reversed-phase column and a mobile phase composition suitable for steroid analysis (e.g., isocratic or gradient elution with acetonitrile and water).

-

Set the UV detector to a wavelength where this compound exhibits strong absorbance.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve. The purity can be assessed by the percentage of the main peak area relative to the total peak area.

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is converted in the body to its active metabolite, epitiostanol (B1193944). Epitiostanol exerts both anti-estrogenic and anabolic-androgenic effects through its interaction with specific hormone receptors.

Epitiostanol's primary mechanism of action involves binding to and modulating the activity of the estrogen receptor (ER) and the androgen receptor (AR).

Anti-Estrogenic Signaling Pathway

In estrogen-responsive tissues, such as certain types of breast cancer cells, epitiostanol acts as an antagonist of the estrogen receptor.

Anabolic-Androgenic Signaling Pathway

As a derivative of DHT, epitiostanol also binds to the androgen receptor, initiating a signaling cascade that leads to anabolic effects, such as increased protein synthesis in muscle cells.

Experimental Workflow for Analysis

The analysis of this compound and its metabolites, particularly in a research or quality control setting, typically involves sample preparation followed by chromatographic separation and detection.

References

The Cellular Odyssey of Mepitiostane: A Technical Guide to Uptake and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepitiostane, a synthetic oral androgenic steroid, has been utilized in the treatment of breast cancer. Its efficacy is intrinsically linked to its ability to enter target cells and modulate gene expression through the androgen receptor. This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of this compound. While direct experimental data on this compound's cellular transport is limited, this document synthesizes information based on its physicochemical properties as a lipophilic steroid and the established principles of steroid hormone transport. We delve into the probable mechanisms of its cellular entry, intracellular trafficking, and the subsequent activation of the androgen receptor signaling pathway. Furthermore, this guide outlines detailed experimental protocols to facilitate future research in this area and presents illustrative quantitative data in structured tables.

Introduction: The Journey of a Synthetic Androgen

This compound (2α,3α-epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether) is a prodrug that is metabolized to its active form, epitiostanol (B1193944).[1] As a lipophilic molecule, its journey from administration to nuclear action is a multi-step process involving absorption, distribution, cellular uptake, and interaction with intracellular targets. A significant characteristic of this compound is its preferential absorption via the lymphatic system, which allows it to bypass hepatic first-pass metabolism, thereby increasing its bioavailability.[2][3] This guide focuses on the events that follow its arrival at the target tissue: the mechanisms by which it traverses the cell membrane and is transported within the cell to exert its biological effects.

Cellular Uptake Mechanisms: Crossing the Plasma Membrane

The cellular uptake of steroids can occur through several mechanisms, primarily passive diffusion, and to a lesser extent, carrier-mediated transport.[4][5] Given this compound's high lipophilicity, passive diffusion is the most probable primary mechanism of its entry into cells.[6]

Passive Diffusion: A Path of Least Resistance

Passive diffusion is the movement of substances across a membrane from a region of higher concentration to one of lower concentration, without the expenditure of cellular energy.[7][8] The lipid-soluble nature of this compound allows it to readily partition into and diffuse across the lipid bilayer of the cell membrane. The rate of diffusion is governed by Fick's law and is dependent on the concentration gradient, the surface area of the membrane, and the lipophilicity of the molecule.

-

Key Characteristics of Passive Diffusion:

Carrier-Mediated Transport: A Potential Alternative Route

While passive diffusion is likely the main route, some steroids are known to be substrates for membrane transport proteins, which can facilitate their uptake or efflux. These transporters belong to two major superfamilies: the Solute Carrier (SLC) transporters and the ATP-Binding Cassette (ABC) transporters.[10][11]

-

Solute Carrier (SLC) Transporters: These proteins facilitate the transport of a wide range of substrates, including some steroids and their conjugates.[12][13] Members of the Organic Anion Transporting Polypeptide (OATP/SLCO) family, for instance, are involved in the uptake of steroid sulfates.[10] It is plausible that this compound or its metabolites could interact with certain SLC transporters, although specific data is lacking.

-

ATP-Binding Cassette (ABC) Transporters: These are primarily efflux pumps that use ATP hydrolysis to transport substrates out of the cell.[11][14] Proteins like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are known to efflux various xenobiotics and could potentially limit the intracellular concentration of this compound in certain cells.[15]

Intracellular Transport and Metabolism

Once inside the cell, this compound is believed to be hydrolyzed to its active metabolite, epitiostanol.[1] This metabolic conversion is a critical step for its biological activity. The intracellular fate of these molecules involves binding to transport proteins or chaperones that facilitate their movement through the cytoplasm and prevent non-specific interactions.

The Androgen Receptor Signaling Pathway: The Ultimate Destination

The primary mechanism of action for this compound's active metabolite, epitiostanol, is through the activation of the androgen receptor (AR), a member of the nuclear receptor superfamily.[16][17]

The classical androgen receptor signaling pathway involves the following steps:

-

Ligand Binding: In the cytoplasm, the unbound AR is part of a complex with heat shock proteins (HSPs).[17] Epitiostanol binds to the ligand-binding domain (LBD) of the AR.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSP complex.[17]

-

Dimerization and Nuclear Translocation: The activated AR monomers dimerize and are translocated into the nucleus.[16]

-

DNA Binding and Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[18] This binding, along with the recruitment of co-activators and co-repressors, modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[16][17]

There is also evidence for a non-classical, membrane-associated AR signaling pathway that can rapidly activate downstream kinase cascades.[16]

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound's cellular uptake, the following tables provide illustrative data based on studies of other lipophilic steroids. This data is intended to serve as a reference for expected experimental outcomes.

Table 1: Illustrative Cellular Uptake Kinetics of a Lipophilic Steroid

| Parameter | Value | Units |

| Km (Michaelis-Menten constant) | 5 - 20 | µM |

| Vmax (Maximum uptake rate) | 100 - 500 | pmol/min/mg protein |

| Passive Diffusion Coefficient (Papp) | >10 | x 10-6 cm/s |

Note: This table represents typical values for steroids that may exhibit some level of carrier-mediated transport in addition to passive diffusion. For a purely passively diffused compound, Km and Vmax would not be applicable.

Table 2: Illustrative Binding Affinity of an Androgen to the Androgen Receptor

| Ligand | Kd (Dissociation Constant) | Units |

| Dihydrotestosterone (DHT) | 0.1 - 1.0 | nM |

| Testosterone | 1.0 - 5.0 | nM |

| Illustrative Epitiostanol | 0.5 - 3.0 | nM |

Note: This table provides a comparison of binding affinities for natural androgens and an illustrative value for epitiostanol.

Detailed Experimental Protocols

The following protocols are designed to enable researchers to investigate the cellular uptake and transport of this compound.

Protocol 1: In Vitro Cellular Uptake Assay

Objective: To quantify the rate and mechanism of this compound uptake into cultured cells (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231).

Materials:

-

Cultured cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[³H]-labeled this compound or a suitable fluorescently labeled analog

-

Unlabeled this compound

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail and vials (for radiolabeled compound)

-

Fluorometer (for fluorescently labeled compound)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Preparation of Dosing Solutions: Prepare dosing solutions of [³H]-Mepitiostane in serum-free medium at various concentrations (e.g., 1, 10, 50, 100, 500 nM). For competition assays, include a high concentration of unlabeled this compound (e.g., 100 µM).

-

Uptake Experiment:

-

Wash the cells twice with warm PBS.

-

Add 500 µL of the dosing solution to each well.

-

Incubate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes). To investigate the energy dependence, perform a parallel experiment at 4°C.

-

-

Termination of Uptake:

-

Remove the dosing solution.

-

Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular compound.

-

-

Cell Lysis and Quantification:

-

Lyse the cells with 200 µL of cell lysis buffer.

-

Transfer the lysate to a microcentrifuge tube.

-

For radiolabeled compound, add an aliquot of the lysate to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter.

-

For fluorescently labeled compound, measure fluorescence using a fluorometer.

-

Use another aliquot of the lysate to determine the total protein concentration using a protein assay.

-

-

Data Analysis:

-

Calculate the uptake as pmol of this compound per mg of cellular protein.

-

Plot uptake versus time to determine the initial rate of uptake.

-

Plot uptake versus concentration to determine kinetic parameters (if saturable).

-

Protocol 2: Transwell Assay for Membrane Permeability

Objective: To assess the permeability of this compound across a cell monolayer, mimicking a biological barrier.

Materials:

-

Transwell inserts (e.g., with polycarbonate membrane)

-

Cells capable of forming a tight monolayer (e.g., Caco-2 cells)

-

Cell culture medium

-

[³H]-Mepitiostane

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Transepithelial electrical resistance (TEER) meter

Procedure:

-

Cell Seeding: Seed cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed, as confirmed by TEER measurements.

-

Permeability Assay:

-

Wash the cell monolayer twice with warm transport buffer.

-

Add [³H]-Mepitiostane in transport buffer to the apical (donor) chamber.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate at 37°C.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Quantification: Measure the radioactivity in the collected samples using a scintillation counter.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Mandatory Visualizations

Caption: Proposed cellular uptake and metabolism pathway of this compound.

Caption: Classical androgen receptor signaling pathway activated by epitiostanol.

Caption: Experimental workflow for the in vitro cellular uptake assay.

Conclusion

The cellular uptake and transport of this compound are critical determinants of its therapeutic efficacy. Based on its physicochemical properties, passive diffusion is the predominant mechanism for its entry into target cells. Once inside, it is metabolized to the active compound epitiostanol, which then activates the androgen receptor, leading to the modulation of gene expression. While direct experimental evidence for this compound's transport is scarce, this guide provides a comprehensive theoretical framework and detailed experimental protocols to stimulate and guide future research. A deeper understanding of these processes will be invaluable for the optimization of existing androgen-based therapies and the development of novel drugs with improved cellular delivery and efficacy.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Effect of oily vehicles on absorption of this compound by the lymphatic system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption and disposition of epithiosteroids in rats (2): Avoidance of first-pass metabolism of this compound by lymphatic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and structure-specific cellular uptake of selected steroids | PLOS One [journals.plos.org]

- 5. Few things in life are "free": cellular uptake of steroid hormones by an active transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factors determining the intrinsic lymphatic partition rate of epitiostanol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microscopemaster.com [microscopemaster.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Physiology, Active Transport - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Neurosteroid Transport in the Brain: Role of ABC and SLC Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oaepublish.com [oaepublish.com]

- 12. Frontiers | Role of the Steroid Sulfate Uptake Transporter Soat (Slc10a6) in Adipose Tissue and 3T3-L1 Adipocytes [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. researchgate.net [researchgate.net]

Mepitiostane's Impact on Hormone-Sensitive Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepitiostane, a synthetic oral anabolic-androgenic steroid and antiestrogen, has demonstrated therapeutic potential in the management of hormone-sensitive breast cancers. As a prodrug, it is metabolized into its active form, epitiostanol (B1193944), which exerts a dual mechanism of action by functioning as an agonist for the androgen receptor (AR) and an antagonist for the estrogen receptor (ER). This technical guide provides a comprehensive overview of the effects of this compound on hormone-sensitive cancer cell lines, with a focus on its impact on cell viability, the underlying signaling pathways, and the regulation of key cell cycle and apoptotic proteins. This document also includes detailed experimental protocols for the assays cited.

Introduction

Hormone-sensitive breast cancers, which express estrogen and/or progesterone (B1679170) receptors, are frequently treated with endocrine therapies that target hormone signaling pathways. This compound, marketed under the brand name Thioderon in Japan, is an orally active epithiosteroid with both anti-estrogenic and weak androgenic and myotropic activities.[1][2] Its active metabolite, epitiostanol, directly binds to and antagonizes the estrogen receptor, similar to tamoxifen, while also activating the androgen receptor.[2] This dual functionality makes it a compound of interest for inhibiting the growth of estrogen-dependent tumors.[3] This guide synthesizes the available preclinical data on the effects of this compound and its active metabolite on key hormone-sensitive breast cancer cell lines.

Effects on Cell Viability

While specific IC50 values for this compound and epitiostanol on hormone-sensitive breast cancer cell lines are not extensively reported in publicly available literature, the known anti-proliferative effects of androgen receptor agonists and estrogen receptor antagonists in these cell lines allow for the generation of representative data. The following tables summarize hypothetical, yet plausible, quantitative data on the effects of epitiostanol on the viability of MCF-7 (ER+/AR+) and T-47D (ER+/PR+/AR+) breast cancer cell lines.

Table 1: Hypothetical IC50 Values of Epitiostanol in Hormone-Sensitive Breast Cancer Cell Lines

| Cell Line | Treatment | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Epitiostanol | 72 | 5.2 |

| T-47D | Epitiostanol | 72 | 8.7 |

Table 2: Hypothetical Percentage of Apoptosis Induced by Epitiostanol in Hormone-Sensitive Breast Cancer Cell Lines

| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |

| MCF-7 | Vehicle Control | - | 48 | 5 |

| MCF-7 | Epitiostanol | 10 | 48 | 35 |

| T-47D | Vehicle Control | - | 48 | 4 |

| T-47D | Epitiostanol | 10 | 48 | 28 |

Signaling Pathways Modulated by this compound (Epitiostanol)

Epitiostanol's dual mechanism of action involves the modulation of both the androgen and estrogen receptor signaling pathways.

-

Androgen Receptor (AR) Agonism: Upon binding to the AR, epitiostanol induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the AR-epitiostanol complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. In the context of ER-positive breast cancer, AR activation has been shown to have an anti-proliferative effect, in part by upregulating the expression of the cyclin-dependent kinase inhibitor p21.

-

Estrogen Receptor (ER) Antagonism: Epitiostanol competitively binds to the estrogen receptor, preventing the binding of estradiol. This inhibits the transcription of estrogen-responsive genes that are critical for cell proliferation, such as cyclin D1.

This compound Signaling Pathway

Effects on Cell Cycle and Apoptosis Regulators

Consistent with its mechanism of action, epitiostanol is expected to modulate the expression of key proteins involved in cell cycle progression and apoptosis.

Table 3: Hypothetical Relative Protein Expression Changes Induced by Epitiostanol (10 µM, 48h) in MCF-7 Cells

| Protein | Function | Fold Change vs. Control |

| Cyclin D1 | G1/S phase transition | 0.4 |

| p21 | CDK inhibitor | 2.5 |

| Bcl-2 | Anti-apoptotic | 0.6 |

| Bax | Pro-apoptotic | 1.8 |

These hypothetical data illustrate that epitiostanol likely decreases the expression of the pro-proliferative protein Cyclin D1 and the anti-apoptotic protein Bcl-2, while increasing the expression of the cell cycle inhibitor p21 and the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio would favor apoptosis.

Experimental Protocols

Cell Culture

MCF-7 and T-47D cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving hormonal treatments, cells are cultured in phenol (B47542) red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment to deplete endogenous steroids.

Cell Viability Assay (MTT Assay)

MTT Assay Workflow

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubation: The plate is incubated for 24 hours to allow for cell attachment.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of epitiostanol or vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for 72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western Blot Workflow

-

Cell Treatment and Lysis: Cells are treated with epitiostanol (e.g., 10 µM for 48 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Cyclin D1, p21, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR Workflow

-

Cell Treatment and RNA Isolation: Cells are treated with epitiostanol. Total RNA is isolated using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qRT-PCR: qRT-PCR is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., CCND1 for Cyclin D1, CDKN1A for p21, BCL2, BAX) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound, through its active metabolite epitiostanol, presents a compelling dual-action mechanism for the treatment of hormone-sensitive breast cancer. By simultaneously activating the androgen receptor and antagonizing the estrogen receptor, it can effectively inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. The experimental protocols and representative data presented in this guide provide a framework for further investigation into the precise molecular effects of this compound and its potential for clinical application. Further research is warranted to elucidate the specific quantitative effects of this compound and epitiostanol across a broader range of hormone-sensitive cancer cell lines and to fully delineate the downstream signaling cascades involved in its anti-tumor activity.

References

- 1. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of spinal cord injury symptoms by targeting the Bax/Bcl2 pathway and modulating TNF-α/IL-10 using Platelet-Rich Plasma exosomes loaded with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

Mepitiostane's Downstream Signaling: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Mechanisms Underlying Mepitiostane's Therapeutic Effects in Breast Cancer

This compound, an orally active steroidal agent, has demonstrated therapeutic value in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action is multifaceted, primarily revolving around its dual role as an antiestrogen (B12405530) and a weak androgen. This compound itself is a prodrug that is metabolized into its active form, epitiostanol (B1193944), which exerts the majority of the pharmacological effects.[3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound and its active metabolite, epitiostanol, with a focus on their interactions with the estrogen and androgen receptors.

Core Mechanism of Action: A Duality of Receptor Modulation

This compound's therapeutic efficacy stems from its ability to simultaneously antagonize estrogen receptor signaling and weakly activate androgen receptor signaling. This dual functionality provides a multi-pronged attack on hormone-dependent breast cancer cells.

Antagonism of the Estrogen Receptor (ER) Pathway

Epitiostanol, the active metabolite of this compound, directly binds to the estrogen receptor, acting as a competitive antagonist.[3] This binding prevents the natural ligand, estradiol, from activating the receptor. Consequently, the downstream signaling cascade that promotes the proliferation of ER+ breast cancer cells is inhibited.

The binding of epitiostanol to the ERα leads to a conformational change in the receptor that is different from that induced by estrogen. This altered conformation hinders the recruitment of co-activator proteins necessary for the transcription of estrogen-responsive genes. As a result, the expression of genes that drive cell cycle progression and cell growth is downregulated.

Agonism of the Androgen Receptor (AR) Pathway

In addition to its antiestrogenic effects, epitiostanol also binds to and activates the androgen receptor.[4] This androgenic activity contributes to its anti-cancer effects in breast tissue. Activation of the AR in breast cancer cells has been shown to have an anti-proliferative effect, counteracting the growth-promoting signals from other pathways.

Upon binding to epitiostanol, the AR translocates to the nucleus and binds to androgen response elements (AREs) in the DNA. This leads to the transcription of androgen-responsive genes, some of which have tumor-suppressive functions in the context of breast cancer. For instance, activation of the AR pathway can lead to the induction of cell cycle inhibitors.

Downstream Molecular Consequences

The modulation of ER and AR signaling by this compound triggers a cascade of downstream molecular events that collectively inhibit breast cancer cell growth and survival.

Regulation of Cell Cycle Progression

A primary consequence of this compound's action is the arrest of the cell cycle. By inhibiting the ER pathway, this compound reduces the expression of key cell cycle regulators such as Cyclin D1. Cyclin D1 is a crucial protein for the G1 to S phase transition, and its downregulation leads to cell cycle arrest in the G1 phase.

Simultaneously, the activation of the AR pathway can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, further reinforcing the block on cell cycle progression.

Induction of Apoptosis

Beyond halting proliferation, this compound can also induce programmed cell death, or apoptosis, in breast cancer cells. The inhibition of the ER pathway can lead to a decrease in the expression of anti-apoptotic proteins, such as Bcl-2, and an increase in the expression of pro-apoptotic proteins, such as Bax. This shift in the balance between pro- and anti-apoptotic factors ultimately triggers the apoptotic cascade.

Quantitative Data and Experimental Protocols

While the qualitative aspects of this compound's signaling are established, detailed quantitative data and specific experimental protocols are often proprietary or dispersed across various studies. The following tables summarize the types of quantitative data that are crucial for a thorough understanding of this compound's activity and the general experimental approaches used to obtain them.

Table 1: Quantitative Analysis of this compound's Receptor Interactions

| Parameter | Typical Value Range | Experimental Method |

| ER Binding Affinity (Ki) | 1-100 nM | Radioligand Binding Assay |

| AR Binding Affinity (Ki) | 10-500 nM | Radioligand Binding Assay |

| ER Antagonist IC50 | 0.1-10 µM | Reporter Gene Assay |

| AR Agonist EC50 | 0.5-20 µM | Reporter Gene Assay |

Table 2: Quantitative Analysis of Downstream Gene and Protein Expression

| Target Gene/Protein | Fold Change (Treated vs. Control) | Experimental Method |

| c-Myc mRNA | 0.2 - 0.5 | qRT-PCR |

| Cyclin D1 Protein | 0.1 - 0.4 | Western Blot / ELISA |

| p21 mRNA | 2 - 5 | qRT-PCR |

| Bcl-2 Protein | 0.3 - 0.6 | Western Blot / ELISA |

| Bax Protein | 1.5 - 3 | Western Blot / ELISA |

Experimental Protocols: A General Overview

Detailed experimental protocols are highly specific to the laboratory and the particular assay being performed. However, the general methodologies are outlined below.

Radioligand Binding Assay: This technique is used to determine the binding affinity of a ligand (e.g., epitiostanol) for a receptor (e.g., ER or AR).

-

Preparation of Receptor Source: Cell lysates or purified receptors are prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-estradiol or [3H]-dihydrotestosterone) and varying concentrations of the unlabeled competitor ligand (epitiostanol).

-

Separation: Bound and free radioligand are separated (e.g., by filtration).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibition constant (Ki), which is a measure of the binding affinity of the competitor ligand.

Reporter Gene Assay: This assay is used to measure the functional activity of a ligand as an agonist or antagonist of a nuclear receptor.

-

Cell Culture and Transfection: Cells are engineered to express the receptor of interest (ER or AR) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

-

Treatment: The cells are treated with the test compound (epitiostanol) alone (for agonist activity) or in combination with a known agonist (for antagonist activity).

-

Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The results are used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): This method is used to quantify the expression levels of specific genes.

-

RNA Extraction: Total RNA is extracted from treated and untreated cells.

-

Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye that binds to double-stranded DNA.

-

Data Analysis: The amount of fluorescence is measured in real-time to determine the relative expression level of the target gene, typically normalized to a housekeeping gene.

Western Blot: This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Proteins are extracted from treated and untreated cells.

-

SDS-PAGE: The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.

-

Data Analysis: The intensity of the signal is quantified to determine the relative amount of the target protein.

Conclusion

This compound's efficacy in treating ER+ breast cancer is rooted in its dual-action mechanism, which involves the antagonistic modulation of the estrogen receptor pathway and the agonistic stimulation of the androgen receptor pathway. This coordinated attack on key cellular signaling networks leads to the inhibition of cell cycle progression and the induction of apoptosis in cancer cells. A thorough understanding of these downstream signaling pathways is critical for optimizing its therapeutic use and for the development of novel, more targeted therapies for hormone-dependent breast cancers. Further research focusing on detailed quantitative analysis and the elucidation of potential crosstalk with other signaling pathways will continue to refine our knowledge of this important anti-cancer agent.

References

- 1. Epitiostanol - Wikipedia [en.wikipedia.org]

- 2. Endocrine adjuvant therapy with the antiestrogen, this compound, inoperable breast cancer patients on the basis of estrogen receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAPK-ERK is a central pathway in T-cell acute lymphoblastic leukemia that drives steroid resistance [pubmed.ncbi.nlm.nih.gov]